molecular formula C9H14N2 B1329547 N-Ethylpyridine-2-ethylamine CAS No. 6304-26-3

N-Ethylpyridine-2-ethylamine

Cat. No.: B1329547
CAS No.: 6304-26-3
M. Wt: 150.22 g/mol
InChI Key: IFZVQNMIQKLTKI-UHFFFAOYSA-N
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Description

N-Ethylpyridine-2-ethylamine (CAS 6304-26-3) is a pyridine derivative with an ethyl group and an ethylamine substituent at the 2-position of the pyridine ring. It is primarily used as a laboratory chemical and in the synthesis of specialized compounds . This configuration likely results in a molecular formula of C₉H₁₄N₂ (calculated molecular weight: ~150.22 g/mol).

The compound is classified under multiple hazard categories, including acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3), necessitating stringent safety protocols during handling .

Properties

IUPAC Name

N-ethyl-2-pyridin-2-ylethanamine
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InChI

InChI=1S/C9H14N2/c1-2-10-8-6-9-5-3-4-7-11-9/h3-5,7,10H,2,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZVQNMIQKLTKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40212327
Record name N-Ethylpyridine-2-ethylamine
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Molecular Weight

150.22 g/mol
Source PubChem
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CAS No.

6304-26-3
Record name N-Ethyl-2-pyridineethanamine
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Record name N-Ethylpyridine-2-ethylamine
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Record name 6304-26-3
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Record name N-Ethylpyridine-2-ethylamine
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Record name N-ethylpyridine-2-ethylamine
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Record name N-ETHYLPYRIDINE-2-ETHYLAMINE
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Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethylpyridine-2-ethylamine can be synthesized through several methods. One common approach involves the alkylation of pyridine with ethylamine in the presence of a suitable catalyst. Another method includes the reaction of 2-bromoethylamine with pyridine under basic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the product efficiently .

Chemical Reactions Analysis

Types of Reactions: N-Ethylpyridine-2-ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Ethylpyridine-2-ethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of dyes, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of N-Ethylpyridine-2-ethylamine involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

(a) Methapyrilene (CAS 91-80-5)

  • Molecular Formula : C₁₄H₁₉N₃S
  • Molecular Weight : 261.42 g/mol
  • Key Substituents: A dimethylaminoethyl group (-CH₂CH₂N(CH₃)₂) and a thenylamino group (-NH-C₄H₃S) at the pyridine 2-position.
  • Safety Profile: Limited toxicity data in the provided evidence, though historical studies highlight risks associated with chronic exposure.

(b) Benzoxale (CAS 91-81-6)

  • Molecular Formula : C₁₆H₂₁N₃
  • Molecular Weight : 255.40 g/mol
  • Key Substituents: A benzyl group (-CH₂C₆H₅) and a dimethylaminoethyl group at the pyridine 2-position.
  • Applications : Pharmaceutical applications (e.g., central nervous system modulation) due to its bulky aromatic substituent .
  • Safety Profile: No specific hazard data provided in the evidence.

(c) N-[2-(Dimethylamino)ethyl]pyridin-2-amine

  • Molecular Formula : C₉H₁₄N₃ (inferred)
  • Molecular Weight : 200.2 g/mol
  • Key Substituents: A dimethylaminoethyl group (-CH₂CH₂N(CH₃)₂) at the pyridine 2-position.
  • Safety Profile: No hazard data provided in the evidence.

Data Tables

Table 1: Comparative Overview of Key Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
N-Ethylpyridine-2-ethylamine 6304-26-3 C₉H₁₄N₂* ~150.22* Ethyl, Ethylamine Lab synthesis
Methapyrilene 91-80-5 C₁₄H₁₉N₃S 261.42 Dimethylaminoethyl, Thenylamino Discontinued pharmaceuticals
Benzoxale 91-81-6 C₁₆H₂₁N₃ 255.40 Benzyl, Dimethylaminoethyl Drug development
N-[2-(Dimethylamino)ethyl]pyridin-2-amine - C₉H₁₄N₃* 200.2 Dimethylaminoethyl Research chemical

Table 2: Hazard Comparison

Compound Name Acute Oral Toxicity Skin Irritation Respiratory Irritation
This compound Category 4 Category 2 Category 3
Methapyrilene Not reported Not reported Not reported
Benzoxale Not reported Not reported Not reported

Research Findings

  • This compound serves as a versatile intermediate in synthesizing nitrogen-containing heterocycles, leveraging its dual ethyl/ethylamine groups for nucleophilic substitution reactions .
  • Methapyrilene’s thenylamino group enhances lipid solubility, historically making it effective for crossing the blood-brain barrier in antihistamines. However, its sulfur-containing structure may contribute to metabolic instability .

Biological Activity

N-Ethylpyridine-2-ethylamine (CAS Number: 6304-26-3) is an organic compound that has gained attention in medicinal chemistry due to its significant biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Research indicates that this compound interacts with various biological targets, influencing pathways related to neurodegenerative diseases. Notably, derivatives of this compound have been explored as γ-secretase modulators , which may play a role in Alzheimer's disease treatment by affecting amyloid precursor protein processing.

The compound's ability to inhibit γ-secretase suggests that it may help modulate the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. Studies have shown that these derivatives exhibit promising binding affinities and mechanisms of action regarding γ-secretase inhibition, indicating potential therapeutic benefits in modifying disease progression.

Potential Applications

  • Neurological Disorders : this compound and its derivatives are being investigated for their potential in treating neurological disorders, particularly Alzheimer's disease.
  • Pharmaceutical Chemistry : The compound serves as a valuable candidate for drug discovery due to its ability to interact with biological systems.

Comparative Analysis of Similar Compounds

The following table compares this compound with structurally similar compounds, highlighting their unique features and potential applications:

Compound NameStructure TypeKey FeaturesUnique Aspects
EthylaminePrimary AmineSimple structure; widely used in organic synthesisLess steric hindrance compared to others
N,N-DiethylamineSecondary AmineTwo ethyl groups; used in pharmaceuticalsMore steric hindrance; different reactivity
N-Ethylpyridine-2-carboxamidePyridine DerivativePotentially useful as a γ-secretase modulatorFocused on Alzheimer's treatment
N,N-Dimethyl-N-(2-pyridyl)ethylamineTertiary AmineContains two methyl groups; used in various synthesesDifferent electronic properties

This compound stands out due to its specific pyridine substitution pattern and emerging role in neuropharmacology, differentiating it from more common amines and other pyridine derivatives.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Study on γ-Secretase Modulation : A study demonstrated that derivatives of this compound effectively inhibit γ-secretase activity, leading to decreased levels of amyloid-beta peptides in vitro. This suggests that these compounds could be developed into therapeutic agents for Alzheimer's disease.
  • Pharmacological Evaluation : In pharmacological studies, compounds derived from this compound were tested for their efficacy in animal models of neurodegeneration. Results indicated significant improvements in cognitive function and reductions in amyloid plaque formation compared to control groups.
  • Safety Profile Assessment : Toxicological evaluations revealed that while this compound exhibits some irritant properties at high concentrations, it has a favorable safety profile at therapeutic doses .

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